

# Synthesis Protocol for 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

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## Compound of Interest

Compound Name: 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

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This document provides a detailed protocol for the synthesis of **4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine**, a heterocyclic compound with applications in medicinal chemistry and as a chelating agent.<sup>[1]</sup> The synthesis is a two-step process involving the initial formation of a pyrimidine ring followed by a nitrosation reaction.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>4</sub> N <sub>4</sub> O <sub>2</sub> S	[2]
Molecular Weight	172.17 g/mol	[2]
IUPAC Name	6-amino-5-nitroso-2-sulfanylidene-1H-pyrimidin-4-one	[2]
Appearance	Orange to Very Dark Orange Solid	[3]
pKa	6.16 ± 0.25	[3]
Solubility	Slightly soluble in 0.1N NaOH (with sonication)	[3]

## Experimental Protocols

The synthesis is performed in two main stages:

- Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine: This step involves the condensation of ethyl cyanoacetate and thiourea to form the pyrimidine precursor.[\[1\]](#)
- Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine: The precursor is then nitrosated at the 5-position to yield the final product.[\[4\]](#)

### Step 1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This procedure is adapted from a known method for the synthesis of the pyrimidine precursor.[\[1\]](#)

Materials:

- Ethyl cyanoacetate (0.57 g)
- Thiourea (0.38 g)
- Sodium salt of 2-hydroxypyridine (1.17 g)
- Methanol (3 mL)
- Water (4 mL)
- Acetic acid (0.58 mL)

Procedure:

- Combine ethyl cyanoacetate, thiourea, and the sodium salt of 2-hydroxypyridine in methanol.
- Heat the mixture under reflux. The reaction time should be monitored for completion.
- After the reaction is complete, add water to the reaction mixture.

- Neutralize the solution with acetic acid to precipitate the product.
- Collect the resulting crystals of 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate by filtration.

Expected Yield: 82%<sup>[1]</sup>

## Step 2: Nitrosation of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This part of the protocol is based on general procedures for the nitrosation of aminopyrimidines.<sup>[4]</sup>

Materials:

- 4-Amino-6-hydroxy-2-mercaptopyrimidine (from Step 1)
- Glacial acetic acid
- Sodium nitrite ( $\text{NaNO}_2$ )
- Ice bath

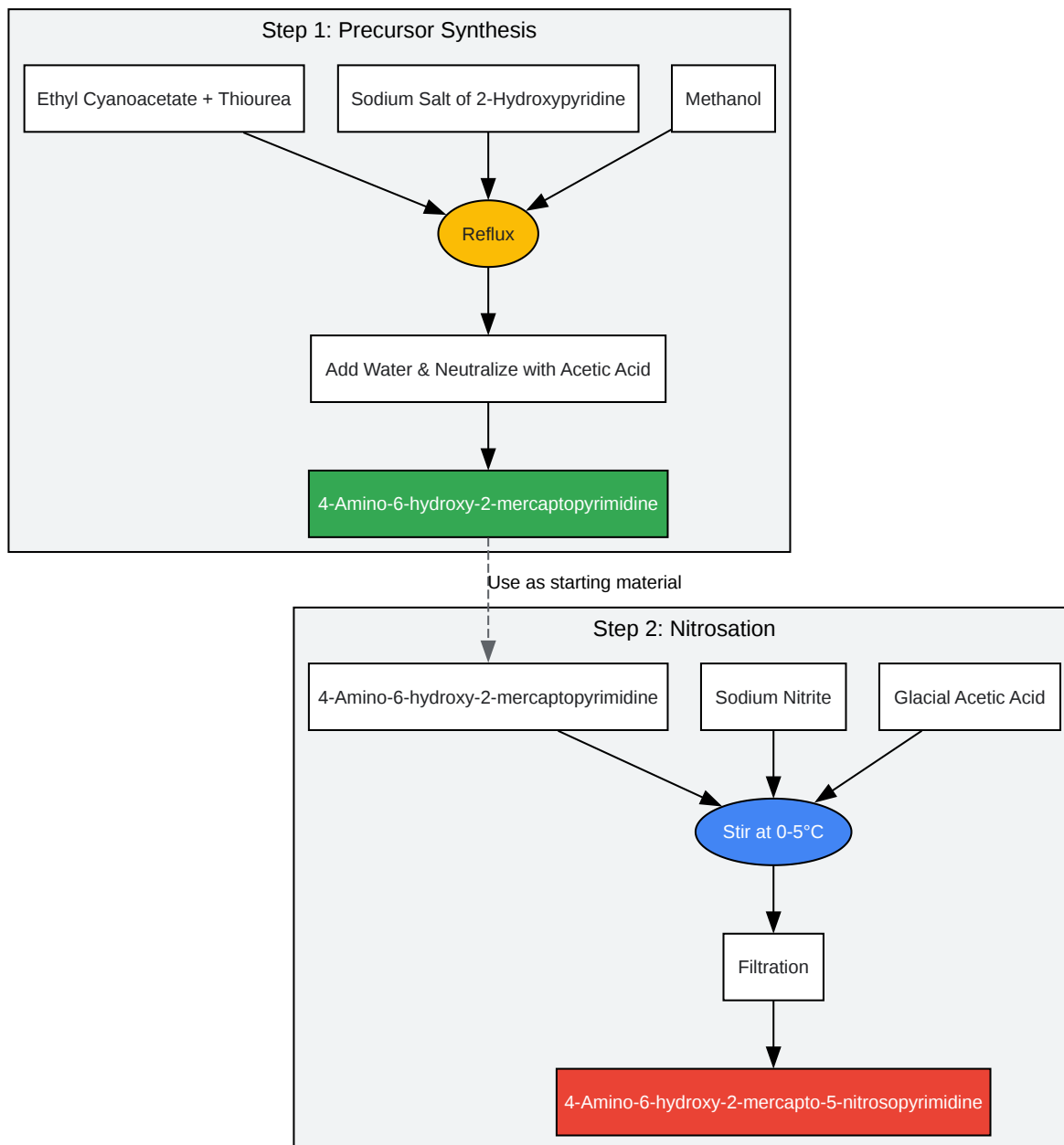
Procedure:

- Dissolve the 4-amino-6-hydroxy-2-mercaptopyrimidine in glacial acetic acid. The amount of acetic acid should be sufficient to fully dissolve the starting material.
- Cool the solution to 0-5°C using an ice bath.
- Prepare a solution of sodium nitrite in water.
- Add the sodium nitrite solution dropwise to the cooled pyrimidine solution while maintaining the temperature between 0-5°C. The optimal pH for this reaction is between 3 and 4.<sup>[4]</sup>
- Stir the reaction mixture at 0-5°C for approximately 2 hours.<sup>[4]</sup>

- The **4-amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine** product will precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the product with cold water and dry it under vacuum.

## Experimental Workflow

## Synthesis of 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine

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Caption: Workflow for the synthesis of the target compound.

## Safety Information

- **4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine:** Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

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## References

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